

Cloning the Allatostatin Receptor Gene from *Drosophila melanogaster*: Application Notes and Protocols

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Compound of Interest

Compound Name: *Allatostatin II*

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Abstract

Allatostatins are a pleiotropic family of neuropeptides in insects that regulate a wide range of physiological processes, including feeding behavior, sleep, metabolism, and gut motility.^{[1][2]} These peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs). In the fruit fly, *Drosophila melanogaster*, a key model organism for genetic and physiological studies, three main types of Allatostatins have been identified: A, B, and C, each with their cognate receptors. Understanding the function and regulation of these receptors is of significant interest for basic research and for the development of novel pest control strategies or therapeutic agents. This document provides detailed application notes and protocols for the cloning of Allatostatin receptor genes from *Drosophila melanogaster*, focusing on the Allatostatin-A receptors (DAR-1 and DAR-2) as primary examples.

Introduction

The Allatostatin signaling system is a crucial regulator of insect physiology. In *Drosophila*, the Allatostatin-A (AstA) system, comprised of several peptide ligands and two identified receptors, DAR-1 (also known as AlstR) and DAR-2, has been shown to be homologous to the mammalian somatostatin/galanin/opioid receptor systems.^{[1][3]} These receptors are involved in the inhibition of food intake and the promotion of sleep.^[3] The Allatostatin-C (AstC) system,

through its receptors like AstC-R2, has been implicated in the modulation of the circadian activity patterns and the innate immune response.[4][5]

The ability to clone and express these receptor genes is fundamental for their detailed characterization, including ligand-binding studies, downstream signaling pathway elucidation, and the screening of potential agonists or antagonists. This guide provides a comprehensive workflow and detailed protocols for the successful cloning of Allatostatin receptor genes from *Drosophila melanogaster*.

Data Presentation

Quantitative Analysis of Allatostatin Receptor Gene Expression and Ligand Affinity

The following tables summarize key quantitative data for Allatostatin receptors in *Drosophila melanogaster*, including their expression levels across different tissues and the binding affinities of their respective ligands.

Table 1: Gene and Protein Information for *Drosophila melanogaster* Allatostatin Receptors

Receptor Name	Alternative Name(s)	FlyBase ID	Amino Acid Length	G-protein Coupling
Allatostatin A Receptor 1	DAR-1, AlstR	FBgn0029744	394	Gαi/o
Allatostatin A Receptor 2	DAR-2	FBgn0039600	425	Not explicitly stated
Allatostatin C Receptor 1	AstC-R1	FBgn0036790	483	Gαi, Gαq
Allatostatin C Receptor 2	AstC-R2	FBgn0051702	489	Not explicitly stated

Table 2: Tissue-Specific Expression of Allatostatin Receptor Genes (RNA-Seq Data from FlyAtlas 2)

Gene	Adult Head	Adult Midgut	Adult Hindgut	Larval CNS	Larval Midgut
AstA-R1 (DAR-1)	15.8	2.5	1.2	10.5	0.8
AstA-R2 (DAR-2)	3.2	85.7	45.3	0.5	112.4
AstC-R1	25.1	1.8	0.7	3.5	0.4
AstC-R2	12.3	0.9	0.5	6.8	0.3

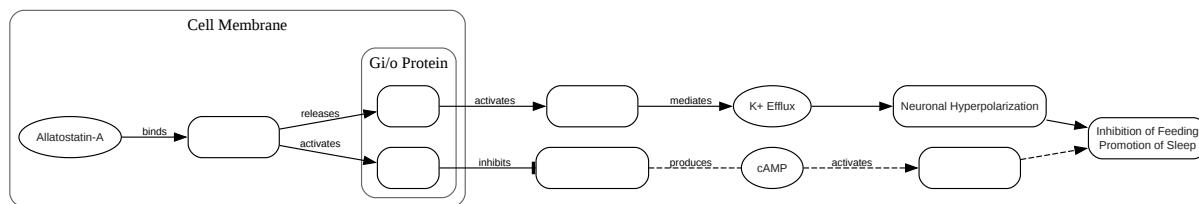
Expression values are presented as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Data retrieved from FlyAtlas 2.[\[6\]](#) [\[7\]](#)

Table 3: Ligand Binding Affinities (EC50) for Allatostatin-A Receptors

Receptor	Ligand	EC50 Value	Assay System	Reference
DAR-1 (AlstR)	Drosophila Allatostatin-A peptide (native)	55 pM	Xenopus oocytes expressing the receptor and GIRK channels	[1]
DAR-2	Drostatin-A4	10 nM	CHO cells expressing the receptor (bioluminescence assay)	[8]
DAR-2	Drostatin-A1, -A2, -A3	~80 nM	CHO cells expressing the receptor (bioluminescence assay)	[8]

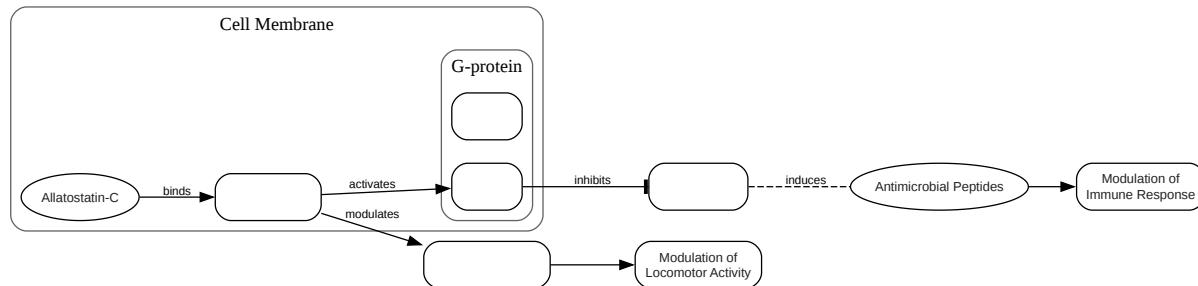
Signaling Pathways

The Allatostatin receptors are G-protein coupled receptors that initiate intracellular signaling cascades upon ligand binding. The specific downstream pathways can vary depending on the receptor subtype and the cellular context.



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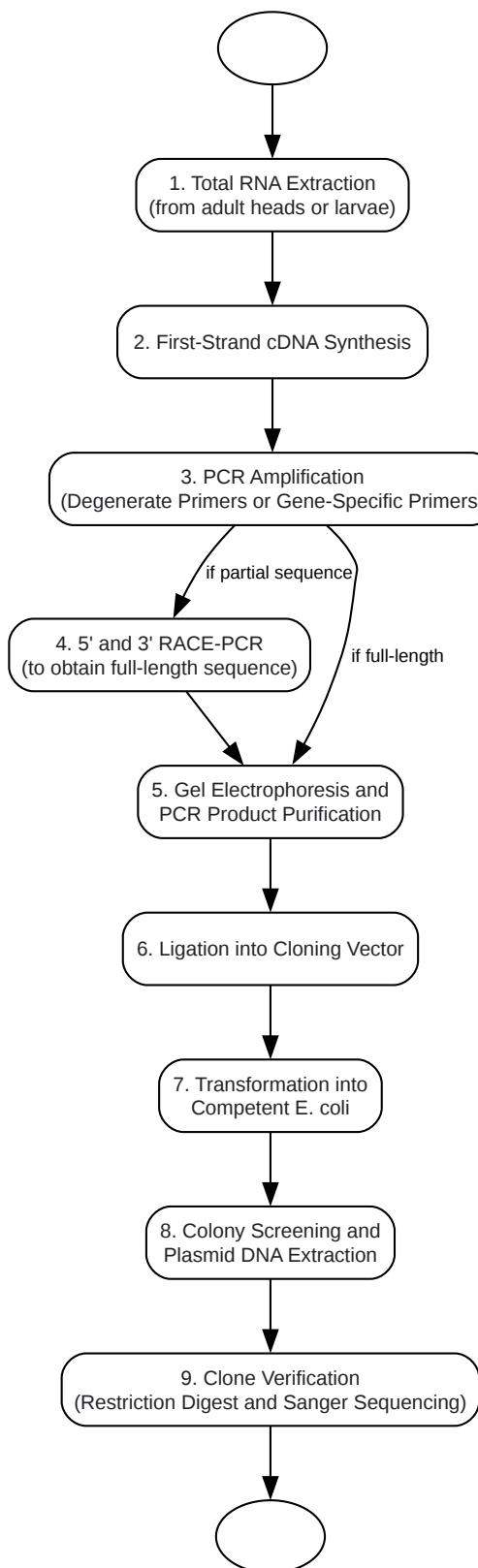
Allatostatin-A (DAR-1) Signaling Pathway

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Allatostatin-C Signaling Pathway

Experimental Workflow for Allatostatin Receptor Gene Cloning

The general workflow for cloning an Allatostatin receptor gene from *Drosophila melanogaster* involves several key steps, from sample preparation to final clone verification.

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Gene Cloning Experimental Workflow

Experimental Protocols

The following protocols provide a detailed methodology for each step of the cloning process.

Protocol 1: Total RNA Extraction from *Drosophila melanogaster* Adult Heads

Materials:

- Adult *Drosophila melanogaster* (2-5 days old)
- TRIzol® reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Liquid nitrogen
- RNase-free microcentrifuge tubes (1.5 mL)
- Homogenizer or pestle
- Microcentrifuge

Procedure:

- Collect 50-100 adult flies and freeze them in liquid nitrogen.
- Separate the heads from the bodies by vortexing the frozen flies vigorously. The heads can be isolated using a series of cooled sieves.
- Transfer the isolated heads to a pre-chilled 1.5 mL microcentrifuge tube.

- Add 1 mL of TRIzol® reagent and homogenize the tissue thoroughly using a homogenizer or a pestle until no visible particles remain.
- Incubate the homogenate for 5 minutes at room temperature.
- Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
- Incubate for 3 minutes at room temperature.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase (containing the RNA) to a new RNase-free tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently by inverting the tube and incubate for 10 minutes at room temperature.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in 20-50 µL of RNase-free water.
- Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
- Store the RNA at -80°C.

Protocol 2: First-Strand cDNA Synthesis

Materials:

- Total RNA (1-5 µg)
- Oligo(dT) primers or random hexamers

- Reverse transcriptase (e.g., SuperScript™ III or IV)
- dNTP mix (10 mM)
- DTT (0.1 M)
- RNase inhibitor
- 5X First-Strand Buffer
- RNase-free water

Procedure:

- In an RNase-free PCR tube, combine:
 - Total RNA: 1-5 µg
 - Oligo(dT) primer (50 µM) or random hexamers (50 ng/µL): 1 µL
 - dNTP mix (10 mM): 1 µL
 - RNase-free water: to a final volume of 13 µL
- Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.
- Prepare a master mix by combining:
 - 5X First-Strand Buffer: 4 µL
 - DTT (0.1 M): 1 µL
 - RNase inhibitor (40 U/µL): 1 µL
- Add 6 µL of the master mix to the RNA/primer mixture.
- Incubate at 50°C for 2 minutes (for SuperScript™ III/IV).
- Add 1 µL of reverse transcriptase (200 U/µL).

- Incubate at 50°C for 60 minutes.
- Inactivate the enzyme by heating at 70°C for 15 minutes.
- The resulting cDNA can be used directly for PCR or stored at -20°C.

Protocol 3: PCR Amplification of the Allatostatin Receptor Gene

This protocol describes a standard PCR reaction. For initial cloning with degenerate primers, the annealing temperature will need to be optimized (e.g., by using a gradient PCR).

Materials:

- cDNA template (from Protocol 2)
- Forward and reverse primers (degenerate or gene-specific, 10 µM)
- High-fidelity DNA polymerase (e.g., Phusion® or Q5®)
- 5X Polymerase Buffer
- dNTP mix (10 mM)
- Nuclease-free water

Procedure:

- Set up the PCR reaction in a PCR tube:
 - 5X Polymerase Buffer: 10 µL
 - dNTP mix (10 mM): 1 µL
 - Forward Primer (10 µM): 1 µL
 - Reverse Primer (10 µM): 1 µL
 - cDNA template: 1-2 µL

- High-fidelity DNA polymerase: 0.5 µL
- Nuclease-free water: to a final volume of 50 µL
- Perform PCR using the following cycling conditions (example):
 - Initial denaturation: 98°C for 30 seconds
 - 30-35 cycles of:
 - Denaturation: 98°C for 10 seconds
 - Annealing: 50-65°C for 30 seconds (optimize for your primers)
 - Extension: 72°C for 30-60 seconds (depending on the expected product size)
 - Final extension: 72°C for 5-10 minutes
- Analyze the PCR product by running 5 µL on a 1% agarose gel.

Protocol 4: Ligation and Transformation

Materials:

- Purified PCR product
- Cloning vector (e.g., pGEM®-T Easy or a TOPO® TA cloning vector)
- T4 DNA Ligase and buffer
- Competent E. coli cells (e.g., DH5α or TOP10)
- SOC medium
- LB agar plates with appropriate antibiotic selection

Procedure:

- Set up the ligation reaction:

- Cloning vector (e.g., 50 ng): 1 μ L
- Purified PCR product (3:1 molar ratio to vector): X μ L
- T4 DNA Ligase Buffer (10X): 1 μ L
- T4 DNA Ligase: 1 μ L
- Nuclease-free water: to a final volume of 10 μ L
- Incubate at room temperature for 1-3 hours, or at 4°C overnight.
- Thaw competent *E. coli* cells on ice.
- Add 2-5 μ L of the ligation reaction to 50 μ L of competent cells.
- Incubate on ice for 30 minutes.
- Heat-shock the cells at 42°C for 45-60 seconds.
- Immediately place the tube back on ice for 2 minutes.
- Add 250 μ L of SOC medium and incubate at 37°C for 1 hour with shaking.
- Spread 50-100 μ L of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic.
- Incubate the plates overnight at 37°C.

Protocol 5: Clone Verification by Sanger Sequencing

Materials:

- Plasmid DNA from overnight bacterial cultures
- Sequencing primers (vector-specific or gene-specific)
- Sanger sequencing service

Procedure:

- Inoculate single colonies into liquid LB medium with the appropriate antibiotic and grow overnight at 37°C.
- Extract plasmid DNA using a miniprep kit according to the manufacturer's instructions.
- Verify the presence of the insert by restriction enzyme digestion and agarose gel electrophoresis.
- Prepare samples for Sanger sequencing according to the service provider's guidelines. Typically, this involves mixing a specific amount of plasmid DNA with the sequencing primer.
- Analyze the sequencing results to confirm the identity and integrity of the cloned Allatostatin receptor gene.

Conclusion

The protocols and data presented in this document provide a comprehensive resource for the successful cloning and initial characterization of Allatostatin receptor genes from *Drosophila melanogaster*. By following these detailed methodologies, researchers can efficiently isolate these important genes, enabling further studies into their physiological roles and their potential as targets for novel therapeutic or pest management strategies. The provided quantitative data and signaling pathway diagrams offer a solid foundation for initiating such research endeavors.

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